2-Fluoro-5-(pyridin-4-yl)pyridine
Description
2-Fluoro-5-(pyridin-4-yl)pyridine is a fluorinated bipyridyl compound featuring a fluorine atom at the 2-position of the pyridine ring and a pyridin-4-yl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s bipyridyl framework enhances π-π stacking interactions, which are critical for binding to biological targets such as kinase enzymes or neurotransmitter receptors.
Properties
Molecular Formula |
C10H7FN2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-fluoro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H |
InChI Key |
FFFARSDARZFNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-Fluoro-5-(pyridin-4-yl)pyridine with key analogs, highlighting structural variations and their impact on molecular properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom at C2 (electron-withdrawing) enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, the hydroxymethyl group in introduces steric bulk and hydrogen-bonding capacity.
- Aromatic Systems: Replacing the pyridin-4-yl group with a 4-fluorophenyl () reduces nitrogen content but maintains planar geometry for target binding.
- Molecular Weight : Smaller derivatives like 2-Fluoro-5-(methylthio)pyridine () may exhibit better pharmacokinetic profiles due to lower molecular weight.
Antimicrobial Activity
Pharmacological Targets
Pyridine derivatives with fluorinated substituents are frequently explored as kinase inhibitors. For example, (2-Fluoro-5-pyridin-4-yl-phenyl)-amine analogs () exhibit activity against tyrosine kinases involved in cancer progression. The bipyridyl structure of this compound may mimic ATP’s adenine ring, enabling competitive binding to kinase ATP pockets.
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